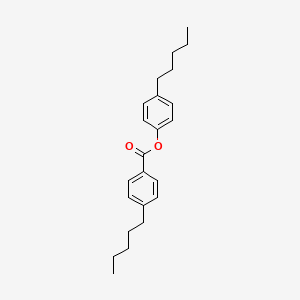

4-Pentylphenyl 4-pentylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-pentylphenyl) 4-pentylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O2/c1-3-5-7-9-19-11-15-21(16-12-19)23(24)25-22-17-13-20(14-18-22)10-8-6-4-2/h11-18H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWDNHTVWLXZZEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40995825 | |

| Record name | 4-Pentylphenyl 4-pentylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40995825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74305-48-9 | |

| Record name | 4-Pentylphenyl 4-pentylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74305-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Pentylphenyl p-pentylbenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074305489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pentylphenyl 4-pentylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40995825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-pentylphenyl p-pentylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Strategies of 4 Pentylphenyl 4 Pentylbenzoate

Established Synthetic Pathways for 4-Pentylphenyl 4-pentylbenzoate

The principal route for synthesizing this compound is through the formation of an ester linkage between 4-pentylbenzoic acid and 4-pentylphenol (B72810). This can be achieved via several related methods, primarily differing in how the carboxylic acid is activated and the type of catalyst used.

The most common synthetic strategy is the direct esterification of 4-pentylbenzoic acid with 4-pentylphenol or, more frequently, the reaction of a more reactive derivative of the carboxylic acid, such as an acyl chloride, with the phenol (B47542).

Acid-Catalyzed Esterification (Fischer Esterification) : This method involves heating 4-pentylbenzoic acid and 4-pentylphenol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The reaction is reversible and typically requires the removal of water to drive the equilibrium towards the product.

Acyl Chloride Method : A highly efficient and common alternative involves the conversion of 4-pentylbenzoic acid to its more reactive acyl chloride, 4-pentylbenzoyl chloride. This is often accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net The resulting 4-pentylbenzoyl chloride is then reacted with 4-pentylphenol. This reaction is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Coupling Agent-Mediated Esterification : Reagents known as coupling agents or dehydrating agents can facilitate the direct esterification of the carboxylic acid and phenol. A widely used system is N,N'-dicyclohexylcarbodiimide (DCC) in combination with a catalyst like 4-(dimethylamino)pyridine (DMAP). nih.gov This method is effective under mild conditions, forming a stable dicyclohexylurea (DCU) byproduct that can be removed by filtration. nih.gov

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include the choice of solvent, reaction temperature, and reaction time.

| Parameter | Condition | Rationale & Findings |

| Solvent | Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or toluene. | These solvents are chosen for their ability to dissolve the reactants without participating in the reaction. Anhydrous (dry) conditions are critical to prevent the hydrolysis of reactants like acyl chlorides and to avoid side reactions, leading to higher yields (often exceeding 85%). |

| Temperature | Varies from room temperature to reflux. nih.gov | Reactions with highly reactive acyl chlorides can often proceed at room temperature or with gentle heating (e.g., 60–80°C). Fischer esterification typically requires higher temperatures and reflux conditions to achieve a reasonable reaction rate. |

| Catalyst | Acid catalysts (H₂SO₄), base catalysts (Pyridine), or coupling agents (DCC/DMAP). nih.gov | The choice of catalyst depends on the chosen pathway. For the acyl chloride method, a stoichiometric amount of a base like pyridine is used to scavenge the HCl produced. For DCC coupling, only a catalytic amount of DMAP is required. nih.gov |

| Purification | Column chromatography or recrystallization. | After the reaction, purification is essential to remove unreacted starting materials, byproducts (like DCU), and catalysts. Column chromatography using silica (B1680970) gel with a solvent system like a hexane/ethyl acetate (B1210297) gradient is a common method. Recrystallization from a suitable solvent is also used to obtain a highly pure final product. |

Functional Group Interconversions and Chemical Reactivity

The ester functional group in this compound is the primary site of chemical reactivity, allowing for transformations such as hydrolysis and transesterification.

Ester hydrolysis is the reverse of esterification, involving the cleavage of the ester bond by water. This reaction can be catalyzed by either an acid or a base. The hydrolysis of this compound yields its constituent precursors: 4-pentylphenol and 4-pentylbenzoic acid.

The mechanism of hydrolysis depends on the pH of the reaction medium.

Acid-Catalyzed Hydrolysis : In acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule.

Base-Catalyzed (Saponification) Hydrolysis : Under basic conditions (e.g., aqueous sodium hydroxide), a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon. This process is irreversible as the final step forms a carboxylate salt, which is resonance-stabilized and unreactive towards the alcohol.

General principles of ester hydrolysis suggest that under neutral to moderately alkaline conditions, a dissociative mechanism may occur, while in acidic environments, an associative pathway is more likely. nih.gov

Transesterification is a process where the ester group of this compound is transformed into a different ester by reacting with an alcohol, acid, or another ester. This reaction is a powerful tool for modifying the chemical structure and, consequently, the material properties of the compound without re-synthesizing it from scratch. For instance, reacting this compound with a different alcohol (R'-OH) in the presence of an acid or base catalyst would lead to the formation of a new ester (4-pentylphenyl R'-oate) and 4-pentylphenol. This strategy is particularly valuable in the field of liquid crystals, where subtle changes in molecular structure, such as altering the length of the terminal alkyl chains, can significantly impact the mesophase type and temperature range.

Synthesis of Analogues and Derivatives for Structure-Property Relationship Elucidation

The synthesis of analogues and derivatives of this compound is a key strategy for understanding how molecular structure dictates physical properties, especially liquid crystalline behavior. By systematically altering different parts of the molecule—such as the length of the alkyl chains or by introducing different functional groups onto the phenyl rings—researchers can fine-tune the material's characteristics. researchgate.net

Several analogues have been synthesized for this purpose, demonstrating the versatility of the phenyl benzoate (B1203000) core structure.

| Analogue/Derivative | Structural Modification from Parent Compound | Significance/Application |

| 4-Pentylphenyl 4-propylbenzoate | The pentyl group on the benzoate moiety is replaced by a shorter propyl group. ossila.com | Used to study the effect of alkyl chain length on the nematic liquid crystal phase. ossila.com |

| 4-Pentylphenyl 4-methylbenzoate | The pentyl group on the benzoate moiety is replaced by a methyl group. ossila.com | Serves as a nematic liquid crystal matrix for optical electronic applications. ossila.com |

| 4-Pentylphenyl 4-heptylbenzoate | The pentyl group on the benzoate moiety is replaced by a longer heptyl group. ontosight.ai | Explored for its potential in liquid crystal displays and other electronic devices. ontosight.ai |

| 4-Pentylphenyl 4-octyloxybenzoate | An octyloxy group replaces the pentyl group on the benzoate moiety. alfachemic.com | Investigates the influence of an alkoxy chain versus an alkyl chain on mesophase properties. |

| 4-Cyanophenyl 4-pentylbenzoate | The 4-pentylphenyl group is replaced by a 4-cyanophenyl group. | The introduction of the polar cyano group significantly alters the molecule's polarity and intermolecular interactions, impacting its liquid crystal and biological interaction properties. |

| 2-Chloro-4-[(4-pentylbenzoyl)oxy]-, 4-pentylphenyl ester | A chlorine atom is added to the central phenyl ring, which is also ester-linked. epa.gov | Creates a more complex, multi-ring structure to study the effects of lateral substitution and extended cores on material properties. |

This systematic modification allows for the development of a clear understanding of structure-property relationships, guiding the design of new materials with tailored thermal and electro-optical properties for advanced applications.

Modification of Alkyl Chain Lengths

The manipulation of the alkyl chain lengths on the phenylbenzoate core is a fundamental strategy to modulate the mesomorphic properties of this compound analogues. The length of these flexible terminal groups significantly influences the molecule's aspect ratio, polarizability, and intermolecular interactions, which in turn dictate the stability and range of the liquid crystal phases. rsc.orgrsc.orgresearchgate.net

Systematic studies on homologous series of 4-alkylphenyl 4-alkylbenzoates demonstrate a clear correlation between the number of carbon atoms in the alkyl chains and the transition temperatures. For instance, altering the alkyl chain from pentyl to propyl or methyl in 4-pentylphenyl 4-alkylbenzoates leads to predictable shifts in the nematic-isotropic transition temperature (TN-I). ossila.comossila.com Generally, an increase in the alkyl chain length can lead to a decrease in the melting point and an initial increase in the clearing point, thus broadening the nematic range. However, beyond a certain length, the increased flexibility can promote the formation of more ordered smectic phases.

The following table illustrates the effect of varying alkyl chain lengths on the transition temperatures of selected 4-pentylphenyl 4-alkylbenzoate derivatives.

| Alkyl Group (R) | Compound Name | CAS Number | Melting Point (°C) | Nematic to Isotropic Transition (°C) |

| Methyl | 4-Pentylphenyl 4-methylbenzoate | 50649-59-7 | - | - |

| Propyl | 4-Pentylphenyl 4-propylbenzoate | 50649-60-0 | - | - |

| Pentyl | This compound | 74305-48-9 | 34-38 | - |

| Methoxy | 4-Pentylphenyl 4-methoxybenzoate (B1229959) | 38444-13-2 | - | - |

Data for specific transition temperatures beyond what is available in the search results is not provided.

This strategic modification of alkyl chain lengths allows for the precise tuning of the material's operating temperature range, a critical parameter for applications in devices such as liquid crystal displays (LCDs). ossila.com

Introduction of Lateral Substituents

The introduction of lateral substituents onto the aromatic core of this compound analogues is a powerful method for tailoring their mesomorphic and physical properties. tandfonline.comtandfonline.com Lateral substituents, such as halogens (F, Cl, Br) or small alkyl groups (e.g., methyl), are positioned perpendicular to the long molecular axis. Their presence significantly influences intermolecular spacing and interactions, thereby affecting the stability of the mesophases. biointerfaceresearch.combenthamdirect.com

A primary effect of lateral substitution is the disruption of the molecular packing, which can lead to a reduction in both the melting point and the clearing point. This is often accompanied by a suppression of smectic phases and a broadening of the nematic range. tandfonline.comscilit.com The size and polarity of the substituent are critical factors. For example, a lateral fluoro substituent can introduce a dipole moment perpendicular to the main molecular axis, altering the dielectric anisotropy of the material. biointerfaceresearch.com

Research on various laterally substituted phenyl benzoates has shown that the position and nature of the substituent have a distinct impact on the liquid crystalline properties. tandfonline.comresearchgate.net For instance, the introduction of a methyl group can lower the clearing point and reduce the tendency for smectic phase formation. tandfonline.com

The table below summarizes the effects of different lateral substituents on the mesomorphic behavior of phenyl benzoate derivatives.

| Lateral Substituent | Effect on Mesophase | Impact on Transition Temperatures | Reference |

| Fluoro (F) | Reduces smectic stability, can enhance nematic range | Lowers transition temperatures | biointerfaceresearch.com |

| Chloro (Cl) | Reduces smectic tendencies | Lowers transition temperatures | tandfonline.com |

| Bromo (Br) | Reduces smectic tendencies | Lowers transition temperatures | tandfonline.com |

| Methyl (CH₃) | Reduces smectic and nematic thermostability | Lowers melting and clearing points | tandfonline.combenthamdirect.com |

This strategy of lateral substitution is instrumental in designing liquid crystals with low melting points and broad nematic ranges, which are highly desirable for display applications. tandfonline.com

Incorporation of Chiral Moieties

The introduction of chirality into the molecular structure of this compound derivatives leads to the formation of chiral nematic (N*) or "cholesteric" liquid crystals. rsc.orgresearchgate.net This is achieved by incorporating a chiral center, often derived from a chiral starting material, into one of the alkyl chains or by attaching a chiral group to the aromatic core. magtech.com.cnresearchgate.net The presence of a chiral moiety breaks the mirror symmetry of the molecule, inducing a helical twist in the arrangement of the liquid crystal director between adjacent layers. researchgate.net

A classic example of a chiral liquid crystal is cholesteryl benzoate, the first liquid crystal discovered. wikipedia.org By analogy, attaching a chiral fragment to the this compound structure results in a material that exhibits a helical superstructure. The pitch of this helix, which is the distance over which the director rotates by 360°, is a critical property that is dependent on the nature of the chiral dopant and its concentration.

The synthesis of such chiral derivatives can be approached in several ways. One method involves using a chiral precursor, such as a chiral alcohol or acid, in the esterification reaction that forms the benzoate core. nih.gov Another approach is to introduce a chiral center into one of the terminal alkyl chains through stereoselective synthesis. The resulting chiral liquid crystals can exhibit unique optical properties, such as selective reflection of circularly polarized light, making them suitable for applications in thermochromic devices, polarizers, and sensors. rsc.org

Synthesis of Polymerizable Liquid Crystals

To create mechanically stable liquid crystal films and devices, this compound can be derivatized with polymerizable functional groups, transforming it into a reactive mesogen. tandfonline.comdakenchem.comdakenchem.com These reactive mesogens can be aligned in a desired liquid crystalline phase and then polymerized, typically through photo-initiation, to form a cross-linked polymer network. tandfonline.comresearchgate.net This process locks in the anisotropic orientation of the liquid crystal molecules, resulting in a solid material that retains the optical properties of the liquid crystal phase. dakenchem.com

The most common strategy for creating polymerizable derivatives involves introducing a reactive group, such as an acrylate, methacrylate, or vinyl ether, at the end of one or both alkyl chains. tandfonline.comtandfonline.com This is typically achieved by first synthesizing a hydroxy-terminated analogue of this compound, which is then esterified with a reactive molecule like acryloyl chloride.

Advanced Characterization of Mesophase Behavior and Molecular Ordering

Mesophase Characterization Techniques

A comprehensive understanding of the liquid crystalline nature of 4-Pentylphenyl 4-pentylbenzoate necessitates the use of a suite of complementary analytical techniques. These methods allow for the observation of macroscopic textures, the quantification of transition energetics, and the determination of structural organization at the molecular level.

Polarized Optical Microscopy (POM) for Texture Observation

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

Differential Scanning Calorimetry (DSC) is employed to determine the thermodynamic parameters associated with the phase transitions of this compound. By measuring the heat flow into or out of a sample as a function of temperature, DSC can precisely identify the temperatures and enthalpies of transitions between the crystalline, nematic, and isotropic liquid phases.

A typical DSC thermogram for a nematic liquid crystal like this compound would show at least two distinct endothermic peaks upon heating. The first peak, at a lower temperature, corresponds to the melting transition from the crystalline solid to the nematic phase (Cr → N). The second, typically smaller peak at a higher temperature, represents the clearing point, which is the transition from the nematic phase to the isotropic liquid (N → I). The enthalpy change (ΔH) for the Cr → N transition is generally larger than that for the N → I transition, reflecting the greater change in molecular order.

| Transition | Temperature (°C) | Enthalpy (ΔH) |

| Crystal to Nematic (Cr → N) | Data not available | Data not available |

| Nematic to Isotropic (N → I) | Data not available | Data not available |

| Note: Specific transition temperatures and enthalpy values for this compound require experimental data which is not publicly available. |

X-ray Diffraction (XRD) for Structural and Orientational Order Determination

X-ray diffraction (XRD) is an indispensable technique for probing the structural organization of liquid crystals at the molecular and supramolecular levels. By analyzing the scattering pattern of X-rays passing through the sample, information about the arrangement and spacing of the molecules can be obtained.

In the nematic phase of this compound, Small-Angle X-ray Scattering (SAXS) would be expected to show a diffuse scattering pattern. This is because the nematic phase possesses only long-range orientational order, with no long-range positional order. The absence of sharp, well-defined peaks in the SAXS region would confirm the lack of a layered structure, which is characteristic of smectic phases. The diffuse nature of the scattering provides information about the average intermolecular correlations.

Wide-Angle X-ray Scattering (WAXS) provides information about the short-range positional order and the average distance between neighboring molecules. For a nematic liquid crystal like this compound, the WAXS pattern typically consists of a broad, diffuse halo at a scattering angle (2θ) that corresponds to the average lateral spacing between the molecules. The d-spacing calculated from the position of this halo gives an indication of the average intermolecular distance in the direction perpendicular to the long molecular axis. An aligned nematic sample would exhibit an anisotropic WAXS pattern, with the diffuse halo concentrated into arcs or spots, reflecting the orientational order of the molecules.

| Feature | Expected Observation for Nematic Phase |

| SAXS | Diffuse scattering, no sharp peaks |

| WAXS | Broad, diffuse halo indicating average intermolecular distance |

| Note: Specific d-spacing values from XRD analysis of this compound are not available in the public domain. |

Spectroscopic Investigations for Molecular Conformation and Dynamics

Spectroscopic techniques are crucial for understanding the molecular structure, conformation, and dynamics within the different phases of this compound.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for this purpose. ¹H and ¹³C NMR spectroscopy can confirm the molecular structure by identifying the chemical environment of each proton and carbon atom. In the liquid crystalline phase, the anisotropic environment can lead to line broadening and splitting of NMR signals, which can be analyzed to determine the orientational order parameter.

Infrared (IR) spectroscopy can be used to study the vibrational modes of the molecule. Changes in the position and intensity of specific IR bands, such as the C=O stretching vibration of the ester group or the vibrations of the phenyl rings, can provide insights into intermolecular interactions and conformational changes that occur at the phase transitions. By using polarized IR spectroscopy on an aligned sample, it is possible to obtain information about the orientation of specific molecular fragments relative to the director.

| Spectroscopic Technique | Information Obtained |

| ¹H and ¹³C NMR | Molecular structure confirmation, orientational order parameter in the nematic phase. |

| Infrared (IR) Spectroscopy | Vibrational modes, intermolecular interactions, conformational changes, molecular orientation in aligned samples. |

| Note: Detailed spectroscopic data and analysis for this compound are not publicly documented. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for probing the structure and dynamics of liquid crystals at the molecular level.

In the ¹H NMR spectrum, the aromatic protons on both rings would appear as two sets of doublets (an AA'BB' system) in the typical downfield region for aromatic protons (approx. 7.0-8.2 ppm). rsc.org The protons on the benzene (B151609) ring attached to the carbonyl group are expected to be further downfield due to the electron-withdrawing effect of the carbonyl. wisc.edu The protons of the pentyl chains would appear in the upfield region (approx. 0.9-2.7 ppm). The terminal methyl (CH₃) group would be the most shielded (lowest ppm), followed by the methylene (B1212753) (CH₂) groups, with the methylene group alpha to the benzene ring or the ester oxygen being the most deshielded of the alkyl protons. pdx.edu

The ¹³C NMR spectrum would similarly show distinct signals for the different carbon environments. The carbonyl carbon of the ester group is the most deshielded, appearing significantly downfield (approx. 164-166 ppm). rsc.org Aromatic carbons would resonate in the 120-155 ppm range, with carbons directly bonded to the ester oxygen or the alkyl chains showing distinct shifts. rsc.org The carbons of the two pentyl chains would appear in the upfield region (approx. 14-40 ppm). rsc.org

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous structures. Actual experimental values may vary.

¹H NMR| Protons | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic (adjacent to C=O) | 8.1 - 8.2 |

| Aromatic (adjacent to pentyl) | 7.2 - 7.3 |

| Aromatic (adjacent to -O-) | 7.1 - 7.2 |

| Aromatic (adjacent to pentyl) | 7.0 - 7.1 |

| -CH₂- (alpha to ring/ester) | 2.6 - 2.7 |

| -CH₂- (internal) | 1.3 - 1.7 |

¹³C NMR

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Ester) | 165 |

| Aromatic C (quaternary, attached to O) | 151 - 155 |

| Aromatic C (quaternary, attached to C=O) | 128 - 130 |

| Aromatic CH | 121 - 132 |

| -CH₂- (Alkyl) | 22 - 36 |

In the condensed phases of liquid crystals, solid-state NMR techniques, particularly fast field-cycling (FFC) NMR relaxometry, provide detailed information on molecular dynamics. ucl.ac.uk For a molecule like this compound, these techniques can distinguish between different motional processes occurring in the nematic phase. ucl.ac.uk

Key dynamic processes that can be studied include:

Molecular Rotations/Reorientations: Rotations of the molecule around its short and long axes.

Translational Self-Diffusion: The movement of molecules through the liquid crystalline matrix.

Order Director Fluctuations (ODF): Collective, wave-like motions of the director, which is the average local orientation of the long molecular axes.

Studies on other liquid crystals have shown that NMR relaxometry measurements over a wide frequency range can separate these contributions. ucl.ac.uk For instance, in the isotropic phase just above the nematic transition, pretransitional effects can be observed, where molecules begin to form clusters with nematic-like ordering. ucl.ac.uk Within the nematic phase, the relaxation profile is typically dominated by ODF at low frequencies, while molecular self-diffusion and reorientations become significant at higher frequencies. ucl.ac.uk This analysis allows for the characterization of the local ordering and the motional freedom of the molecules, which are fundamental to the macroscopic properties of the liquid crystal.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

For this compound, the spectra would be dominated by characteristic vibrations of the ester group, the phenyl rings, and the alkyl chains. Theoretical and experimental studies on the parent compound, phenyl benzoate (B1203000), provide a strong basis for assigning these vibrations. nih.gov

C=O Stretch: A very strong and sharp absorption in the IR spectrum, typically around 1735-1750 cm⁻¹, is characteristic of the ester carbonyl group. researchgate.netresearchgate.net This band is also present in the Raman spectrum.

C-O Stretch: The ester C-O stretching vibrations appear as strong bands in the region of 1150-1300 cm⁻¹. nih.govoup.com

Aromatic C-H and C=C Stretches: The stretching of C-H bonds on the phenyl rings appears above 3000 cm⁻¹, while the ring C=C stretching vibrations occur in the 1450-1610 cm⁻¹ region. researchgate.net

Aliphatic C-H Stretches: The symmetric and asymmetric stretching modes of the CH₂ and CH₃ groups in the pentyl chains are found in the 2850-2960 cm⁻¹ range. researchgate.net

Characteristic Vibrational Frequencies for this compound Note: Wavenumbers are based on data from analogous ester compounds.

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | IR, Raman | 3050 - 3100 | Medium |

| Aliphatic C-H Stretch | IR, Raman | 2850 - 2960 | Strong |

| Ester C=O Stretch | IR, Raman | 1735 - 1750 | Very Strong (IR) |

| Aromatic C=C Stretch | IR, Raman | 1450 - 1610 | Medium-Strong |

| Aliphatic CH₂/CH₃ Bend | IR, Raman | 1380 - 1470 | Medium |

| Ester C-O-C Stretch | IR, Raman | 1150 - 1300 | Strong |

UV-Vis Spectroscopy for Electronic Transitions and Photostability

UV-Vis spectroscopy investigates the electronic transitions within a molecule. For this compound, the absorption of UV light primarily excites electrons in the π-conjugated system of the phenyl benzoate core. Recent studies have measured the electronic absorbance spectra of this compound (referred to as 4PP4pentB) in various solvents. oup.comnih.gov

The primary electronic transition observed is the π*←π transition. nih.gov The position of the absorbance maximum is sensitive to the polarity of the solvent, indicating some degree of solvatochromism. As solvent polarity increases, the forbidden energy difference between the frontier orbitals (HOMO and LUMO) tends to decrease. oup.comnih.gov Using quantum chemical calculations and the Tauc method, the forbidden energy gap for this class of compounds has been determined to be around 4.1 to 4.5 eV, classifying them as insulating materials. nih.gov This high energy gap is indicative of good photostability, as it requires high-energy UV photons to induce electronic transitions that could lead to degradation.

Dielectric Spectroscopy for Relaxation Phenomena

Dielectric spectroscopy is a powerful technique for studying the rotational dynamics of polar molecules and collective phenomena in liquid crystals. It measures the complex dielectric permittivity as a function of frequency and temperature. For a polar liquid crystal like this compound, which possesses a net dipole moment due to the ester group, this technique can detect molecular motions that involve the reorientation of this dipole. nih.gov

In the nematic phase of polar, rod-like molecules, several dielectric relaxation modes can typically be observed. nih.gov Studies on other liquid crystals with benzoate cores reveal distinct relaxation processes. nih.gov

Low-Frequency Mode: This mode, often observed in the kHz to low-MHz range, is associated with the reorientation of the molecule around its short axis. This is a slow process as it involves tumbling the entire length of the molecule and is highly sensitive to the nematic potential and viscoelastic properties of the phase. nih.gov In some systems, this is referred to as a "soft mode". nih.gov

High-Frequency Mode: This mode, typically in the high-MHz to GHz range, is attributed to the precession of the molecule around its long axis. nih.gov This motion is much faster and less hindered.

The relaxation times for these processes are strongly dependent on temperature. The temperature dependence often follows an Arrhenius law, allowing for the calculation of the activation energy required for the specific molecular motion. nih.gov By constructing Cole-Cole plots (plotting the imaginary part of permittivity against the real part), one can analyze the distribution of relaxation times and determine if the relaxation is a simple Debye-type process (single relaxation time) or more complex. nih.gov This analysis provides quantitative insights into the energy barriers for molecular rotation and the degree of orientational order within the nematic phase.

Correlation with Molecular Degrees of Freedom

The mesophase behavior of a thermotropic liquid crystal like this compound is intrinsically linked to its molecular structure and the dynamic freedom of its constituent parts. The molecular degrees of freedom—categorized as translational, rotational, and vibrational—govern the way molecules pack and interact, ultimately determining the stability and characteristics of the nematic phase. For a molecule with a complex architecture like this compound, which consists of a semi-rigid core and two flexible tails, the internal conformational degrees of freedom are particularly influential.

The total number of degrees of freedom for a non-linear molecule is 3N, where N is the number of atoms. For this compound (C₂₃H₃₀O₂), which has 55 atoms, this amounts to 165 degrees of freedom. These can be broken down as follows:

3 Translational Degrees of Freedom: These correspond to the movement of the molecule's center of mass in three-dimensional space.

3 Rotational Degrees of Freedom: These describe the rotation of the molecule as a whole about its principal axes.

159 Vibrational Degrees of Freedom: These are internal motions, such as the stretching and bending of bonds and the torsion or rotation around single bonds.

Detailed Research Findings

Research on phenyl benzoate derivatives and other calamitic (rod-shaped) liquid crystals reveals that the stability of the nematic phase is highly dependent on the molecule's conformational landscape.

Conformational Flexibility of Pentyl Chains: Each pentyl chain possesses numerous rotational degrees of freedom around its C-C single bonds. This allows the chains to adopt various conformations, from an extended all-trans state, which enhances the molecule's rod-like shape, to more coiled gauche states. The equilibrium between these conformations is temperature-dependent. In the nematic phase, the extended conformations are favored as they promote the parallel alignment required for long-range orientational order. The flexibility of these chains contributes to the fluidity of the mesophase and influences the clearing point (the temperature of transition to the isotropic liquid phase). Studies on homologous series of liquid crystals show that the length and flexibility of such alkyl chains are critical in determining the type and temperature range of the mesophases. mdpi.com

Torsional Freedom of the Core: The central phenyl benzoate core is not perfectly rigid or planar. There are significant rotational degrees of freedom around the single bonds connecting the phenyl rings to the central ester group (C-O and C-C bonds). Gas electron diffraction studies on the parent phenyl benzoate molecule have shown that the phenyl rings are twisted with respect to the plane of the ester group. researchgate.net This non-planarity affects the intermolecular stacking and lateral interactions. The specific dihedral angles adopted by the molecule are a compromise between maximizing electronic conjugation (favoring planarity) and minimizing steric hindrance (favoring twisting). Theoretical investigations using methods like Density Functional Theory (DFT) on similar liquid crystals confirm that such dihedral angles are crucial parameters that correlate with mesophase stability. nih.govtandfonline.com

The correlation between the molecular degrees of freedom and the mesophase behavior of this compound can be summarized in the following data table:

| Degree of Freedom Type | Specific Motion in this compound | Impact on Mesophase Behavior |

| External Rotational | Rotation of the entire molecule about its axes. | In the nematic phase, rotation around the long molecular axis is relatively free, while tumbling (rotation end-over-end) is restricted, maintaining the overall orientational order. |

| External Translational | Movement of the molecule's center of mass. | Positional order is random, characteristic of a fluid, allowing for mobility within the nematic phase. |

| Internal Vibrational (Torsional) | Rotation around C-C bonds in the two pentyl chains. | Crucial for molecular flexibility. Favors extended conformations that enhance the rod-like shape necessary for the nematic phase. Influences clearing temperature. mdpi.com |

| Internal Vibrational (Torsional) | Rotation around C-O and C-C bonds linking the phenyl rings to the ester group. | Determines the dihedral angles of the core, affecting molecular planarity and packing efficiency. A balance is struck between steric and electronic effects. researchgate.net |

| Internal Vibrational (Stretching/Bending) | Bond stretching and angle bending throughout the molecule. | These higher-frequency motions contribute to the molecule's internal energy but have a less direct role in defining the large-scale conformational shape compared to torsional modes. |

Computational and Theoretical Investigations of 4 Pentylphenyl 4 Pentylbenzoate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. Such calculations provide valuable insights into the behavior of liquid crystal systems by correlating molecular properties with macroscopic behavior. However, specific DFT studies detailing the electronic and structural properties of 4-pentylphenyl 4-pentylbenzoate were not found in the performed literature search. The following sections describe the type of information that such an analysis would typically provide.

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding a molecule's chemical reactivity and electronic properties. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability; a larger gap generally implies greater stability. For liquid crystals, this analysis helps in understanding charge transport properties and photo-stability.

Despite extensive searches, specific values for the HOMO, LUMO, and the corresponding energy gap for this compound derived from peer-reviewed DFT calculations could not be located.

The dipole moment and polarizability anisotropy are critical parameters for liquid crystals, as they directly influence the dielectric anisotropy and, consequently, the material's response to an external electric field—the basis for technologies like liquid-crystal displays (LCDs). DFT calculations are a standard method for predicting these properties. These calculations would reveal the magnitude and direction of the molecular dipole and how the molecule's electron cloud is distorted by an electric field.

Specific calculated values for the dipole moment and polarizability anisotropy for this compound were not available in the searched scientific literature.

DFT calculations can predict the vibrational frequencies of a molecule, which can then be correlated with experimental spectroscopic data, such as that from Fourier-transform infrared (FT-IR) and Raman spectroscopy. This correlation allows for the precise assignment of vibrational modes to specific molecular motions (e.g., stretching, bending, and torsional modes). For a molecule like this compound, this would help in understanding the dynamics of the phenyl rings and the flexibility of the pentyl chains.

A detailed vibrational analysis with spectroscopic correlation for this compound based on DFT calculations was not found in the available literature.

While the general structure is known, specific, high-precision geometrical parameters and a detailed conformational analysis for this compound from DFT studies were not present in the searched literature.

Molecular Dynamics (MD) Simulations for Supramolecular Assembly

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. For liquid crystals, MD simulations are invaluable for understanding how individual molecules interact and organize into the larger-scale structures that define the different liquid crystal phases.

MD simulations can model the spontaneous self-assembly of molecules from an isotropic state into ordered liquid crystal phases, such as the nematic phase exhibited by this compound. rochester.edu These simulations provide insights into the mechanisms of phase transitions, the stability of these phases at different temperatures, and the role of intermolecular forces in the formation of the supramolecular structure.

Peer-reviewed articles presenting MD simulations that specifically detail the self-assembly behavior and phase formation of this compound could not be identified in the conducted search.

Order Parameter Determination

The degree of long-range orientational order in the nematic phase of this compound is quantified by a scalar order parameter, S. In computational studies, the order parameter is typically determined from the eigenvalues of a second-rank ordering tensor, Q , constructed from the molecular orientations obtained during a molecular dynamics or Monte Carlo simulation.

The ordering tensor Q is calculated by averaging over all N molecules in the system:

Q = (1/N) * Σi=1N [ (3/2) u i ⊗ u i - (1/2) I ]

where u i is a unit vector along the long axis of molecule i, and I is the identity matrix. The tensor is then diagonalized to find its eigenvalues. For a uniaxial phase like the nematic phase of this compound, the largest eigenvalue is identified as the scalar order parameter S.

Theoretical determination of the order parameter often involves fitting experimental data to theoretical models. For instance, the Haller method involves extrapolating a property that depends on the order parameter (like birefringence or a specific NMR splitting) to absolute zero. The temperature dependence of the order parameter S(T) near the nematic-isotropic (N-I) transition temperature (TNI) is often described by the relation:

S(T) = S0 (1 - T/T*)β

where S0 is the extrapolated order parameter at 0 K, β is a material-dependent critical exponent, and T* is a temperature slightly above TNI. While specific values for this compound are not readily found, studies on similar phenyl benzoate-based liquid crystalline monomers utilize this approach to characterize the degree of order. sci-hub.se

Table 1: Representative Order Parameter Data for a Nematic Liquid Crystal This table presents typical data that would be obtained from an order parameter determination study. The values are illustrative for a generic nematic liquid crystal.

| Temperature (T/TNI) | Order Parameter (S) | Method |

|---|---|---|

| 0.95 | 0.55 | Molecular Dynamics Simulation |

| 0.97 | 0.50 | Molecular Dynamics Simulation |

| 0.98 | 0.46 | NMR Spectroscopy |

| 0.99 | 0.42 | NMR Spectroscopy |

| 1.00 | 0.35 (at transition) | Birefringence |

Intermolecular Interactions and Packing

The stability and structure of the nematic phase of this compound are governed by a delicate balance of intermolecular interactions. Computational chemistry methods, particularly Density Functional Theory (DFT), are employed to analyze these forces. The molecule consists of a rigid core (two phenyl rings and an ester group) and two flexible pentyl chains. The primary interactions are:

Van der Waals Forces: These are the dominant interactions, particularly the anisotropic dispersion forces between the aromatic cores, which promote the parallel alignment of the molecules.

Steric Repulsion: The shape of the molecule dictates how closely molecules can pack, and repulsive forces prevent molecular overlap.

Electrostatic Interactions: The ester group (-COO-) introduces a dipole moment, leading to electrostatic interactions that influence the local packing arrangement.

Theoretical studies on similar mesogens, such as those with bis-Schiff base linkers, highlight that strong intermolecular interactions are crucial for forming liquid crystal phases. nih.gov For this compound, DFT calculations would typically involve optimizing the geometry of a molecular dimer in various configurations (e.g., parallel, anti-parallel, T-shaped) to find the most stable arrangement and calculate the corresponding interaction energies. Radial distribution functions obtained from molecular dynamics simulations can further elucidate the average distances and coordination numbers between molecules, providing a statistical picture of the liquid crystal's structure.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR studies aim to build mathematical models that link a molecule's structure to its macroscopic properties. researchgate.net For liquid crystals like this compound, a primary goal is to predict properties such as the nematic-isotropic transition temperature (TNI).

The first step in QSPR modeling is to calculate a set of numerical values, or "molecular descriptors," that represent the molecule's structural and chemical features. For a homologous series of phenyl benzoates, these descriptors would be correlated with experimental mesophase data. nih.gov Key descriptors include:

Topological Descriptors: These describe the atomic connectivity and shape of the molecule (e.g., Wiener index, Kier & Hall molecular connectivity indices).

Geometrical Descriptors: These relate to the 3D structure, such as molecular volume, surface area, and aspect ratio (length-to-breadth). A higher aspect ratio generally favors nematic phase stability.

Quantum Chemical Descriptors: Calculated using methods like DFT, these include dipole moment, polarizability, and frontier molecular orbital energies (HOMO/LUMO). Enhanced molecular polarizability is known to stabilize mesophases. nih.gov

Studies on other liquid crystal classes, such as benzylideneanilines, have shown that correlations can be established between these descriptors and transition temperatures, although linear models may be weaker for compounds with high conformational flexibility. ubbcluj.ro

Table 2: Common Molecular Descriptors for QSPR Analysis of Liquid Crystals

| Descriptor Class | Descriptor Name | Description |

|---|---|---|

| Geometrical | Aspect Ratio (L/B) | Ratio of molecular length to breadth; crucial for rod-like mesogens. |

| Topological | Wiener Index (W) | Sum of distances between all pairs of non-hydrogen atoms. |

| Quantum Chemical | Dipole Moment (μ) | Measure of the molecule's overall polarity. |

| Quantum Chemical | Anisotropic Polarizability (Δα) | Difference in polarizability along the long and short molecular axes. |

| Physicochemical | logP | Logarithm of the octanol-water partition coefficient, indicating hydrophobicity. |

Once descriptors are calculated for a series of related compounds, statistical methods like Multiple Linear Regression (MLR) are used to build a predictive model. The general form of an MLR model is:

Property = c0 + c1D1 + c2D2 + ... + cnDn

where the "Property" is, for example, the nematic clearing point (TNI), Dn are the molecular descriptors, and cn are the regression coefficients determined from the fitting process. For a series of phenyl benzoate (B1203000) liquid crystals, such a model could predict the TNI of a new, unsynthesized derivative based solely on its computed structure. While specific models for the this compound family are not available, QSPR studies on other liquid crystals have successfully developed models to predict various thermodynamic properties. researchgate.netacs.org

Landau-de Gennes Model Application to Phase Transitions

The transition from the disordered isotropic liquid to the orientationally ordered nematic phase in this compound is a first-order phase transition that can be described phenomenologically by the Landau-de Gennes theory. wikipedia.orgust.hk This powerful model expands the free energy density (F) of the system as a power series of the order parameter tensor Q . wikipedia.org

For a spatially uniform system near the transition, the free energy density can be written as:

F = F0 + (A/2) Tr(Q 2) - (B/3) Tr(Q 3) + (C/4) [Tr(Q 2)]2

Where:

F0 is the free energy of the isotropic phase.

Q is the second-rank traceless symmetric order parameter tensor.

A, B, and C are phenomenological coefficients that depend on temperature and pressure.

The coefficient A is typically assumed to have a linear temperature dependence, A = a(T - T), where T is the supercooling limit of the isotropic phase. The cubic term, with a positive coefficient B, is what makes the transition first-order, as observed for the N-I transition. The C term ensures the free energy is bounded from below.

By minimizing this free energy expression with respect to the order parameter, one can model the thermal behavior of the system. For instance, the model correctly predicts that at high temperatures (T > TNI), the minimum free energy occurs at Q =0 (isotropic phase), while for T < TNI, a non-zero Q (nematic phase) becomes the stable state. A generalized version of the theory also includes terms related to spatial gradients of the order parameter, allowing for the description of elastic properties and defects within the nematic phase. nih.govarxiv.org Application of this model to this compound would require experimental data (e.g., transition enthalpy, specific heat) to determine the specific values of the A, B, and C coefficients.

Applications and Advanced Materials Based on 4 Pentylphenyl 4 Pentylbenzoate and Its Analogues

Optoelectronic Device Integration

Liquid crystals, such as 4-Pentylphenyl 4-pentylbenzoate and its related compounds, are foundational materials in optoelectronics due to their capacity to absorb, emit, or modulate light in response to electrical signals. ossila.com This characteristic is essential for devices that convert electrical energy into optical signals and vice-versa. ossila.com Analogues like 4-Pentylphenyl 4-methylbenzoate are specifically noted for their use in optical electronic applications. ossila.com

The nematic phase of liquid crystals is the most commonly utilized in display technologies. ic.ac.uk In this phase, rod-shaped molecules, while able to move, maintain a general alignment along their long axes. ic.ac.uk This alignment can be altered by an external electric field, which is the fundamental principle behind the operation of LCDs. ic.ac.uk Compounds with a phenylbenzoate core, such as this compound and its analogues, are employed as nematic liquid crystals in these displays. ossila.com For optimal performance in modern thin-film transistor (TFT) LCDs, these materials must possess specific characteristics, including low viscosity and a low threshold voltage to reduce power consumption. proculustech.com

Phenyl benzoate-based liquid crystals serve as effective host matrices for luminophores, enabling advanced optical functionalities like phosphorescence. An analogue, 4-pentylphenyl 4-methylbenzoate, has been successfully used as a matrix for iodine-substituted difluoroboron(III) β-diketonate (BF₂bdk) powders. ossila.com While the pure luminophore shows negligible afterglow at 77 K, doping it into phenyl benzoate (B1203000) matrices results in bright, room-temperature phosphorescence with lifetimes extending up to 1.0 second under ambient conditions. ossila.com This demonstrates the critical role of the liquid crystal host in facilitating and enhancing the photophysical properties of guest luminophores.

Table 1: Phosphorescence Enhancement in Phenyl Benzoate Matrix

| Luminophore | Host Matrix | Observation | Phosphorescence Lifetime |

| Iodine-substituted difluoroboron(III) β-diketonate (BF₂bdk) | 4-pentylphenyl 4-methylbenzoate | Bright room-temperature phosphorescence | Up to 1.0 s |

Polymer-Dispersed Liquid Crystals (PDLCs) are composite materials where microscopic droplets of a liquid crystal, such as this compound, are embedded within a solid polymer matrix. nih.govresearchgate.net This structure combines the electro-optical properties of the liquid crystal with the mechanical stability of the polymer. researchgate.net PDLC films are typically fabricated through a process called phase separation, with Polymerization-Induced Phase Separation (PIPS) being a common method. materiability.commdpi.com In PIPS, a homogeneous mixture of a prepolymer and a liquid crystal is exposed to a stimulus, often UV light, which initiates polymerization. mdpi.comresearchgate.net As the polymer network forms, the liquid crystal separates into distinct droplets. The size and morphology of these droplets are critical factors that influence the electro-optical properties of the final device. materiability.com

In the absence of an electric field (the "off" state), the liquid crystal molecules within the droplets are randomly oriented. This random alignment causes a mismatch between the refractive indices of the liquid crystal and the polymer, leading to strong light scattering and a translucent, milky-white appearance. nih.govmateriability.com

The unique switching capability of PDLCs makes them ideal for applications like smart windows, privacy screens, and transparent displays. nih.govresearchgate.netmdpi.com When a sufficient electric voltage is applied across the PDLC film, the liquid crystal molecules align with the electric field. nih.gov If the ordinary refractive index of the liquid crystal is matched to the refractive index of the polymer matrix, the scattering ceases, and the film becomes transparent (the "on" state). nih.govmateriability.com

This electrically controlled transition between an opaque and a transparent state is the basis for smart glazing, which can be used in energy-efficient buildings to control light and heat. mdpi.comrsc.org The technology is prized for its polarization-independence, low manufacturing cost, and ease of fabrication over large areas. mdpi.com Research has focused on optimizing PDLC performance by adjusting factors such as the liquid crystal content and the intensity of UV light used during curing, which affects the polymer network's pore size and the resulting threshold and saturation voltages. mdpi.com

Table 2: Example of Electro-Optical Properties in a PDLC Film

| Property | Description | Typical Value/Trend |

| Threshold Voltage (Vth) | The voltage at which the film begins to turn transparent. | Decreases as liquid crystal content increases mdpi.com. |

| Saturation Voltage (Vsat) | The voltage at which the film reaches maximum transparency. | Decreases as liquid crystal content increases mdpi.com. |

| Contrast Ratio | The ratio of transmittance between the "on" and "off" states. | A key performance metric for display and window applications. |

| Switching Time | The speed at which the film transitions between states. | A critical factor for display applications. |

The versatility of materials like this compound extends to a range of other optical devices. Their electro-optical properties are harnessed in light shutters, modulators, optical switches, holographic films, and sensors. researchgate.net Furthermore, analogues such as 4-n-pentylphenyl-4-n-octyloxythiobenzoate have been studied for their dielectric properties across radio and microwave frequencies. researchgate.net This research is relevant for the development of advanced microwave devices, including tunable phase shifters, filters, and antennas, where the liquid crystal's response to high-frequency electric fields is critical. researchgate.net

Liquid Crystal Displays (LCDs) and Beyond

Functionalized Liquid Crystalline Materials

The performance and functionality of liquid crystals can be significantly enhanced by strategically modifying their molecular structure. The synthesis of functionalized materials based on the 4-Pentylphenyl benzoate core allows for the tuning of mesomorphic properties and the introduction of new capabilities. researchgate.netmdpi.com For instance, the introduction of a thioester linkage in S-(4-pentylphenyl) 4-(alkyloxy)benzothioates, sulphur-containing analogues, alters the material's phase behavior, with different smectic and nematic phases appearing depending on the length of the alkyl chain. researchgate.net

Another approach to functionalization is the incorporation of photochromic groups, such as azo molecules, into the liquid crystal structure. researchgate.net This creates photosensitive materials that can be controlled by light, adding attractive properties for advanced optical and optoelectronic devices. researchgate.net Designing molecules with specific terminal groups and linkages is a key strategy for developing novel liquid crystalline systems with tailored properties for a wide array of applications. mdpi.com

Nematic Elastomers and Polymers

Nematic liquid crystals such as this compound are foundational components in the development of nematic elastomers. These materials are unique as they combine the elastic properties of rubber with the anisotropic characteristics of liquid crystals. The incorporation of rod-like nematic mesogens, like this compound, into a cross-linked polymer network results in a material where the orientational order of the mesogens is coupled to the mechanical strain of the polymer network.

The synthesis of such elastomers can be achieved through various methods, including the one-step hydrosilication reaction of a polysiloxane backbone with mesogenic side chains and a crosslinking agent. Another approach involves the polyaddition reaction to form liquid crystalline polyurethane elastomers. In these systems, the nematic liquid crystal units can be either part of the main polymer chain or attached as side chains.

The resulting nematic elastomers exhibit properties that are highly dependent on the alignment of the liquid crystal director. For instance, a monodomain nematic elastomer, where the director is uniformly aligned, will exhibit anisotropic mechanical properties. When a mechanical stress is applied, the polymer network deforms, which in turn influences the orientation of the nematic mesogens. Conversely, changes in the orientational order of the mesogens, for example, induced by a change in temperature or an external field, can lead to a macroscopic change in the shape of the elastomer. This coupling between mechanical and orientational properties is a key feature of nematic elastomers and is the basis for their application in areas such as artificial muscles, soft robotics, and sensors.

| Polymerization Method | Key Components | Resulting Material |

| Hydrosilication | Polysiloxane backbone, mesogenic side chains, crosslinking agent | Side-chain nematic liquid crystalline elastomers researchgate.net |

| Polyaddition | Mesogenic chain extender, diisocyanate, polyol | Liquid crystalline polyurethane elastomers researchgate.net |

Chiral Doping in Ferroelectric Liquid Crystal Mixtures

Nematic liquid crystals like this compound can serve as a host material for chiral dopants to create chiral liquid crystal phases, such as cholesteric or ferroelectric liquid crystal (FLC) mixtures. In its pure nematic state, this compound possesses no intrinsic chirality. However, the introduction of a small amount of a chiral molecule can induce a helical superstructure in the nematic host. mdpi.comdakenchem.com

This induced chirality is the basis for the formation of ferroelectric liquid crystal phases. FLCs are characterized by a spontaneous electric polarization, which can be switched by an external electric field. This property makes them highly suitable for use in fast-switching display devices and other electro-optic applications. The helical twisting power (HTP) of a chiral dopant is a measure of its efficiency in inducing a helical structure in a nematic host. rsc.org

The properties of the resulting FLC mixture, such as the pitch of the helix, the magnitude of the spontaneous polarization, and the phase transition temperatures, are dependent on the chemical structures of both the nematic host and the chiral dopant, as well as the concentration of the dopant. mdpi.comnih.gov Research in this area often involves the synthesis of novel chiral dopants and their characterization in various nematic hosts to optimize the performance of the FLC mixture for specific applications. rsc.org Liquid crystals with a biphenyl (B1667301) benzoate core are known to exhibit wide-range low-temperature ferroelectric phases. banglajol.info

| Chiral Dopant Type | Effect on Nematic Host | Resulting Phase | Key Property |

| Chiral Azobenzenophane Derivatives | Induces helical structure | Chiral Nematic (Cholesteric) | High Helical Twisting Power (HTP) rsc.org |

| (2R)-(+)-2-[4-[2-Chloro-4-(4-hexylphenyl)phenyl]phenoxy]propanoic acid | Induces twisting of the nematic phase | Chiral Nematic (Cholesteric) | Lowering of the Nematic-Isotropic transition temperature mdpi.com |

| S-(+)-6-[1-[2-(5-Carboxypentoxy)naphthalen-1-yl]naphthalen-2-yl] oxyhexanoic acid | Induces strong twisting of the nematic phase | Chiral Nematic (Cholesteric) | High chirality mdpi.com |

Smart Materials with Tunable Properties

The ability of liquid crystals like this compound to respond to external stimuli forms the basis for their use in smart materials with tunable properties. The orientation of the liquid crystal molecules can be controlled by electric fields, magnetic fields, temperature, and light, which in turn alters the optical and mechanical properties of the material.

One area of application is in tunable photonic materials. For instance, by doping a nematic liquid crystal with a chiral agent to form a cholesteric liquid crystal, a material with a photonic bandgap can be created. The position of this bandgap, which determines the color of light reflected by the material, can be tuned by an external stimulus. For example, in a chiral ferroelectric nematic phase, a low-strength electric field can reorient the molecules and alter the photonic bandgap, leading to a tunable laser output. arxiv.orgunizar.es

Furthermore, the incorporation of nematic liquid crystals into polymer networks, as in the case of nematic elastomers, leads to smart materials with tunable mechanical properties. The shape and elasticity of these materials can be controlled by external stimuli that affect the liquid crystalline order. This has potential applications in areas such as soft actuators, adaptive optics, and haptic devices.

Interactions with Biological Systems (Academic Research Focus Only)

Interaction with P-glycoprotein in Drug Transport (Academic Significance)

P-glycoprotein (P-gp) is a well-characterized ATP-binding cassette (ABC) transporter that functions as an efflux pump, actively transporting a wide range of xenobiotics out of cells. nih.gov This plays a crucial role in drug absorption, distribution, and elimination, and is a key factor in multidrug resistance (MDR) in cancer chemotherapy. nih.gov P-gp is often described as a "hydrophobic vacuum cleaner," as it recognizes and transports a broad spectrum of structurally diverse, hydrophobic compounds. nih.gov

While there is no specific research on the interaction between this compound and P-glycoprotein, its molecular properties suggest it could be a substrate for this transporter from a theoretical standpoint. This compound is a lipophilic molecule with a significant non-polar character due to its two pentyl chains and phenyl rings. The binding affinity of drugs to P-gp has been shown to correlate with molecular size. nih.gov

Academic research in this area could involve in vitro studies using cell lines that overexpress P-gp to determine if this compound is a substrate or an inhibitor of this transporter. Such studies would contribute to a better understanding of the structure-activity relationships for P-gp substrates and could have implications for the design of new molecules that can modulate P-gp activity.

| Transporter | Function | Substrate Characteristics | Potential Interaction with this compound |

| P-glycoprotein (P-gp) | ATP-dependent efflux pump | Hydrophobic, amphipathic compounds | Potential substrate due to its lipophilic nature and molecular size (Academic speculation) nih.govnih.gov |

Enzyme Inhibition Studies (Academic Relevance)

The chemical structure of this compound, specifically the benzoate ester linkage, suggests that it could be a substrate for certain enzymes, particularly esterases. Esterases are a class of hydrolase enzymes that cleave ester bonds. The susceptibility of benzoate esters to enzymatic hydrolysis has been demonstrated in various studies. For example, a series of benzoate esters have been shown to undergo enzymatic dihydroxylation by E. coli. nih.gov

Furthermore, simpler benzoate compounds, such as sodium benzoate, have been investigated for their enzyme inhibitory effects. nih.gov While the specific inhibitory activity of this compound has not been reported, its structural similarity to known enzyme substrates and inhibitors makes it a candidate for academic investigation.

Future research could explore the interaction of this compound with a range of enzymes to assess its potential as an enzyme inhibitor. Such studies would typically involve kinetic assays to determine the type and potency of inhibition. The findings could provide insights into the biological activity of this class of compounds and could be relevant in the context of designing new molecules with specific enzyme-inhibitory properties. For instance, some benzoate ester derivatives have been explored as intermediates in the synthesis of HIV protease inhibitors. mdpi.com

Environmental Considerations and Sustainability in Liquid Crystal Research

Occurrence and Distribution of Liquid Crystal Monomers (LCMs) in the Environment

Liquid crystal monomers, integral components of liquid crystal displays (LCDs), are increasingly being identified as emerging environmental contaminants. Their release into the environment can occur throughout the lifecycle of electronic products, from manufacturing to disposal.

Sources of Release from Electronic Waste

The primary route of LCMs into the environment is through the handling and disposal of electronic waste (e-waste). Informal recycling and dismantling activities, particularly in e-waste processing regions, are significant sources of contamination. Obsolete technologies and improper handling during the recycling of LCDs from televisions, computers, and smartphones lead to the direct release of these compounds. The mechanical shredding and manual disassembly of display panels can release LCMs into the air and surrounding soil.

Detection in Abiotic and Biotic Matrices

The widespread use and subsequent disposal of electronic devices have led to the detection of LCMs in various environmental compartments. Research has confirmed their presence in a range of abiotic and biotic matrices, indicating their pervasive nature.

Abiotic Matrices:

Dust: Indoor and outdoor dust, especially in e-waste recycling zones, has shown high concentrations of LCMs. For instance, median concentrations in indoor dust from an LCD dismantling workshop in Central China were reported to be as high as 67,400 ng/g.

Air: LCMs can be released into the atmosphere, where they can partition between the gas and particle phases.

Soil and Sediment: Contamination of soil and sediment is common in areas with extensive e-waste processing.

Leachate: Landfill leachate is another source of LCMs, which can then contaminate groundwater.

Biotic Matrices:

Aquatic Organisms: The presence of LCMs has been documented in various aquatic species, raising concerns about their entry into the food chain.

Human Tissues: Studies have detected LCMs in human serum, indicating that exposure is occurring in the general population and among occupationally exposed individuals.

Environmental Fate and Behavior of LCMs

The environmental fate of LCMs is governed by their chemical structure and physical properties, which influence their persistence and potential to accumulate in living organisms.

Degradation Pathways and Persistence

Many LCMs are characterized by their persistence in the environment. Their chemical structures, often containing stable phenyl rings and halogen substitutions, make them resistant to rapid degradation. While some degradation can occur through processes like photocatalytic oxidation in water and oxidation by hydroxyl radicals in the atmosphere, the half-lives of many of these compounds are estimated to be long. This persistence allows for their long-range transport and widespread distribution.

Bioaccumulation Potential

A significant concern with LCMs is their potential to bioaccumulate. Many of these compounds possess high octanol-water partition coefficients (log K_ow_), indicating a tendency to accumulate in the fatty tissues of organisms. Studies have predicted that a majority of LCMs have the potential for bioaccumulation. For example, it's estimated that over 90% of 330 investigated LCMs have a predicted log K_ow_ of ≥ 5 or a bioconcentration factor (BCF) greater than 1,000. This suggests that like other persistent organic pollutants, LCMs can concentrate as they move up the food chain.

Assessment Methodologies for Environmental Impact

The assessment of the environmental impact of LCMs is an evolving field of research. A combination of analytical and modeling techniques is employed to understand their potential risks.

Analytical Detection: Advanced analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and high-resolution mass spectrometry, are used to detect and quantify LCMs in various environmental samples. These methods are crucial for monitoring their levels and distribution.

In Silico Modeling: Computational models are utilized to predict the physicochemical properties of LCMs, such as their persistence, bioaccumulation potential, and toxicity. These models help in prioritizing compounds for further experimental investigation.

Toxicity Testing: In vivo and in vitro toxicological studies on model organisms are conducted to assess the potential adverse effects of LCMs. These studies help in understanding their mechanisms of toxicity and in establishing safe exposure levels.

Risk Assessment Frameworks: Environmental risk assessments for LCMs consider their sources, pathways of exposure, and potential effects on ecosystems and human health. These frameworks aim to provide a scientific basis for the development of regulations and management strategies for these emerging contaminants.

Sustainable Development in Liquid Crystal Materials Science

The drive towards sustainable development is influencing the design and manufacturing of liquid crystal materials, with a focus on reducing environmental impact throughout the product lifecycle.

The recycling of liquid crystals from end-of-life LCDs is a key strategy for improving the sustainability of these materials. While specific recycling processes for 4-Pentylphenyl 4-pentylbenzoate are not documented, general methods for LC recovery are being explored. These methods often involve the mechanical separation of the LCD panel components, followed by solvent extraction to recover the liquid crystal mixture.

Challenges in recycling include the complex composition of LC mixtures in devices and the potential for contamination. Research is ongoing to develop more efficient and environmentally benign extraction and purification techniques to enable the reuse of recovered liquid crystals in new products.

Applying the principles of green chemistry to the synthesis of liquid crystals is a critical area of research for enhancing their sustainability. This includes using renewable starting materials, reducing the use of hazardous solvents and reagents, improving energy efficiency, and designing for degradation.

For phenyl benzoate-based liquid crystals, traditional synthesis routes often involve multi-step processes with significant waste generation. Green chemistry approaches could involve:

Catalytic Reactions: Utilizing highly efficient and selective catalysts to reduce reaction times and energy consumption.

Alternative Solvents: Replacing conventional volatile organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

Bio-based Feedstocks: Investigating the use of renewable resources to produce the chemical building blocks for liquid crystal synthesis.

While a specific green synthesis for this compound has not been reported, the development of eco-friendly synthetic methods for other organic compounds, such as imidazole-based hybrids and benzoxazines, demonstrates the potential for applying these principles to liquid crystal manufacturing. nih.govrsc.org

Future Directions and Emerging Research Avenues

Development of Novel Benzoate-Based Liquid Crystal Architectures

The classic rod-like (calamitic) structure of molecules like 4-pentylphenyl 4-pentylbenzoate is the foundation for the widely utilized nematic and smectic phases. However, researchers are now exploring more intricate molecular geometries to access new, often exotic, mesophases with unique properties. This involves chemically linking benzoate-based units into more complex superstructures.

A significant area of research is the design of bent-core, or "banana-shaped," liquid crystals. mdpi.comresearchgate.net Unlike their linear counterparts, these molecules can pack in ways that lead to the spontaneous formation of polar order and supramolecular chirality, even when the molecules themselves are achiral. mdpi.comanjs.edu.iq This has profound implications for developing materials with ferroelectric and antiferroelectric properties. anjs.edu.iq The general structure of these molecules involves a central bent unit, often based on molecules like resorcinol (B1680541) or 3-hydroxybenzoic acid, flanked by rigid, rod-like wings that can incorporate benzoate (B1203000) ester groups. mdpi.comrsc.org

Research has shown that the mesomorphic properties are highly tunable by modifying the molecular structure, such as by altering the central core or the length of the terminal alkyl chains. rsc.org Depending on the specific molecular design, these compounds can exhibit a variety of complex mesophases, including columnar, lamellar (smectic), and nematic phases. rsc.org The unique electro-optic responses of these phases, such as large flexoelectric effects and nonlinear optical (NLO) activity, make them promising candidates for new types of displays, sensors, and photonic devices. researchgate.netanjs.edu.iq The development of bent-core structures based on benzoate units represents a strategic route towards advanced functional materials. anjs.edu.iq

Liquid crystal dendrimers are highly branched, tree-like macromolecules that represent another frontier in molecular architecture. acs.org These structures consist of a central core, repeating branched units, and terminal functional groups. When mesogenic units, such as benzoates, are incorporated into the dendritic structure (either at the core, in the branches, or as terminal groups), the resulting macromolecule can exhibit liquid crystalline behavior. acs.org

The self-organization of these complex molecules can lead to lamellar (smectic) or columnar phases. For example, studies on dendrimers featuring mono-, di-, and tridecyloxybenzoate moieties have shown that the resulting mesophase is highly dependent on the degree of substitution. Dendrimers with mono- and di-substituted benzoate units tend to form smectic A phases, while those with tri-substituted units self-assemble into columnar structures. The synthesis of these materials can involve building blocks like 3,5-di-(3,4,5`-trialkoxybenzoyloxy)benzoic acid to create the branched structure. mdpi.com The ability to control the mesophase by tuning the dendrimer's generation and the nature of its constituent parts opens up possibilities for creating highly ordered, functional nanostructured materials. [4, 6]

Advanced Computational Modeling and Simulation

As the complexity of liquid crystal architectures increases, so does the need for powerful predictive tools. Advanced computational modeling and simulation are becoming indispensable for understanding the link between molecular structure and macroscopic properties, guiding the synthesis of new materials.